Cyanomorpholinoadriamycin
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Overview
Description
Cyanomorpholinoadriamycin is a derivative of Adriamycin, an anthracycline antibiotic widely used in cancer chemotherapy. This compound is known for its potent antitumor activity and ability to form covalent adducts with DNA, leading to DNA damage and cell death . This compound has shown effectiveness against various neoplasms, including acute leukemias and solid tumors such as breast, lung, thyroid, and ovarian carcinomas .
Preparation Methods
The synthesis of cyanomorpholinoadriamycin involves the reaction of Adriamycin with a morpholino group and a cyanide group. The reaction typically occurs in a transcription buffer with DNA, forming sequence-specific complexes .
Chemical Reactions Analysis
Cyanomorpholinoadriamycin undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form less active derivatives.
Substitution: This compound can form covalent adducts with DNA, primarily at 5’-GG and 5’-GC sequences
Common reagents used in these reactions include formaldehyde, morpholine, and various DNA substrates. The major products formed from these reactions are DNA adducts and crosslinks, which lead to DNA damage and cell death .
Scientific Research Applications
Cyanomorpholinoadriamycin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of cyanomorpholinoadriamycin involves its ability to intercalate into DNA and form covalent adducts. This interaction stabilizes the cleavage complex of topoisomerase II, leading to DNA strand breaks and inhibition of DNA replication . The compound also generates reactive oxygen species through redox cycling, causing further DNA damage and cell death . The primary molecular targets are DNA and topoisomerase II, with pathways involving DNA damage response and apoptosis .
Comparison with Similar Compounds
Cyanomorpholinoadriamycin is compared with other anthracycline derivatives such as:
Daunomycin: Similar in structure but less potent in forming DNA adducts.
Morpholinodaunomycin: Another potent anthracycline with similar DNA interaction properties.
Cyanomorpholinodaunomycin: Shares the cyanomorpholino group but differs in its specific DNA adduct formation.
This compound is unique due to its high potency in forming DNA adducts and inducing DNA repair, making it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C32H34N2O12 |
---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
4-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile |
InChI |
InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3 |
InChI Key |
YIMDLWDNDGKDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
Synonyms |
3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer A 489 A-489 cyanomorpholino doxorubicin cyanomorpholinoadriamycin MRA-CN |
Origin of Product |
United States |
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